2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

准备方法

合成路线和反应条件

DL-5-羟基赖氨酸盐酸盐可以通过多种化学路线合成。一种常见的方法是赖氨酸的羟基化。 该反应通常需要特定的催化剂和受控条件,以确保羟基化发生在赖氨酸分子上的目标位置 .

工业生产方法

在工业环境中,DL-5-羟基赖氨酸盐酸盐的生产涉及大规模化学合成。 该过程包括使用高纯度试剂和严格的质量控制措施,以确保最终产品符合所需的规格 .

化学反应分析

反应类型

DL-5-羟基赖氨酸盐酸盐会发生几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。

还原: 该化合物可以使用硼氢化钠等还原剂进行还原。

常用试剂和条件

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基衍生物,而还原可以产生胺衍生物 .

科学研究应用

Protein Modification Studies

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is extensively used in research to study protein modifications. Hydroxylysine residues are critical in collagen and elastin, influencing their stability and function. This compound serves as a biomarker for radical-induced protein oxidation, which is relevant in understanding oxidative stress-related diseases such as atherosclerosis and cataracts .

Enzyme-Substrate Interactions

Due to its structural similarity to natural amino acids, this compound is utilized as a substrate or inhibitor in enzyme assays. It aids in studying enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease mechanisms .

Therapeutic Potential

Research indicates that this compound may enhance immune responses by promoting leukocyte production, suggesting its potential use in treating conditions like leukopenia caused by chemotherapy. Additionally, it has been identified as a promising lead compound in drug development due to its unique structure that allows for modifications to enhance therapeutic efficacy .

Antimycobacterial Activity

A study highlighted that this compound acts as an inhibitor of glutamine synthetase, a target for antimycobacterial drugs. The compound was found to have an IC50 value of 610 ± 15 µM, indicating its potential application in tuberculosis treatment .

Synthesis of Peptides

In the chemical industry, this compound is employed in the synthesis of peptides and other complex molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating diverse biochemical products .

Case Study 1: Hydroxylysine as a Biomarker

Research has shown that hydroxylysine derivatives can act as sensitive markers for protein oxidation. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has provided insights into oxidative stress levels in various diseases .

Case Study 2: Drug Development Insights

A comprehensive study involving virtual screening identified several inhibitors targeting glutamine synthetase with promising biological activity. Among these was the (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride variant, which demonstrated significant inhibitory effects against tuberculosis pathogens .

作用机制

DL-5-羟基赖氨酸盐酸盐的作用机制涉及其作为蛋白质氧化的标记物的作用。它与参与氨基酸代谢的特定分子靶点和途径相互作用。 该化合物的羟基在其反应性和与其他分子的相互作用中起着至关重要的作用 .

相似化合物的比较

类似化合物

L-赖氨酸二盐酸盐: 另一种在各种生化应用中使用的赖氨酸衍生物。

5-氨基乙酰丙酸盐酸盐: 一种具有类似结构特征和肽合成应用的化合物

独特性

DL-5-羟基赖氨酸盐酸盐的独特之处在于其特殊的羟基化模式,这使其成为研究自由基诱导蛋白质氧化的宝贵标记物。 其D-和L-对映异构体的消旋混合物也增加了其与其他赖氨酸衍生物相比的独特性质 .

生物活性

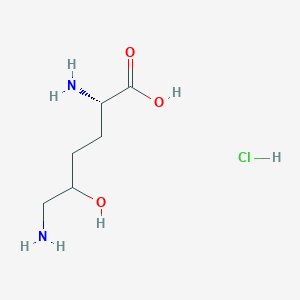

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (also known as hydroxylysine) is a non-standard amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic chain, making it a versatile building block in biochemical applications. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Collagen Structure Stabilization

One of the primary biological roles of this compound is its involvement in collagen synthesis. The hydroxyl group in this compound forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network. This cross-linking is crucial for the strength and functionality of connective tissues, making this compound essential for maintaining structural integrity in various tissues .

Inhibition of Enzymatic Activity

Recent studies have identified this compound as an inhibitor of glutamine synthetase (GS), an enzyme critical for nitrogen metabolism. In virtual screening assays, this compound exhibited an IC50 value of 610 ± 15 µM, indicating its potential as a therapeutic agent against diseases like tuberculosis . The inhibition mechanism involves binding to the amino acid site of GS, which is conserved across different species .

Interaction with Other Biomolecules

This compound has also shown interactions with various enzymes and metabolic pathways. For instance, it participates in the biosynthesis of essential amino acids and acts as an intermediate in several metabolic pathways. Its role as a precursor for synthesizing pharmaceuticals further highlights its importance in medicinal chemistry.

Case Studies

- Antimycobacterial Activity : A study demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis through its action on GS. The study emphasized the need for further research into its structural analogs to enhance potency against bacterial infections .

- Collagen Biosynthesis : Research has shown that hydroxylysine is the second most common amino acid found in collagen after hydroxyproline. Its biosynthesis occurs via lysyl hydroxylase in the endoplasmic reticulum, highlighting its critical role in connective tissue formation .

- Metabolomic Studies : Metabolomic analyses have identified this compound in human blood, although it is not naturally occurring but rather a result of exposure to its derivatives. This finding places it within the context of the human exposome, linking environmental factors to health outcomes .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,6-Diamino-5-hydroxyhexanoic acid | C₆H₁₅ClN₂O₃ | Contains two amino groups and one hydroxyl group | Inhibits glutamine synthetase; stabilizes collagen |

| 5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group | Important for collagen structure |

| L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group | Essential amino acid; involved in protein synthesis |

| Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine | Modulates gene expression through acetylation |

Future Directions

Research on this compound continues to explore its potential applications in medicine and biotechnology. Future studies may focus on:

- Developing more potent analogs for therapeutic use against infectious diseases.

- Investigating its role in metabolic disorders and tissue regeneration.

- Exploring its interactions with other biomolecules to understand its full biological significance.

属性

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884582 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13204-98-3 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13204-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。